molecular formula C7H8N6O B018576 (2,4-Diaminopteridin-6-yl)methanol CAS No. 945-24-4

(2,4-Diaminopteridin-6-yl)methanol

Cat. No.: B018576
CAS No.: 945-24-4
M. Wt: 192.18 g/mol
InChI Key: CYNARAWTVHQHDI-UHFFFAOYSA-N
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Description

(2,4-Diaminopteridin-6-yl)methanol is a chemical compound with the molecular formula C7H8N6O. It is a derivative of pteridine, a heterocyclic compound that forms the core structure of several biologically significant molecules. This compound is known for its role as an impurity in Methotrexate, a widely used chemotherapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Diaminopteridin-6-yl)methanol typically involves the cyclization of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone in the presence of an acidic catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced as a hydrochloride hydrate to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

(2,4-Diaminopteridin-6-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(2,4-Diaminopteridin-6-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological assays.

    Medicine: As an impurity in Methotrexate, it is relevant in the study of drug purity and efficacy.

    Industry: The compound is used in the development of selective antiparasitic agents

Mechanism of Action

The mechanism of action of (2,4-Diaminopteridin-6-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes that are crucial for cellular metabolism. The compound’s structure allows it to mimic natural substrates, thereby interfering with normal biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and reactivity. Its ability to participate in various chemical reactions and its relevance in the synthesis of biologically active compounds make it a valuable molecule in both research and industrial applications .

Properties

IUPAC Name

(2,4-diaminopteridin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1,14H,2H2,(H4,8,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNARAWTVHQHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10915479
Record name (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol
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Molecular Weight

192.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

945-24-4, 57963-59-4, 73978-41-3
Record name 2,4-Diamino-6-hydroxymethylpteridine
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Record name 2,4-Diamino-6-hydroxymethylpteridine
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Record name 6-Hydroxymethyl-2,4-pteridinediamine
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Record name (2,4-Diaminopteridin-6-yl)methanol monohydrochloride
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Record name (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol
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Record name (2,4-diaminopteridin-6-yl)methanol monohydrochloride
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Record name 2,4-diaminopteridine-6-ylmethanol
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Record name 2,4-DIAMINO-6-HYDROXYMETHYLPTERIDINE
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Synthesis routes and methods I

Procedure details

The patent of Ellard, U.S. Pat. No. 4,080,325, is believed uniquely to be the closest art. Of interest is that the struggle for the production of methotrexate has been assisted by the U.S. Government in the effort to bring this compound in sufficient amount to clinical trial. Relative to the present application, the pertinent passages in U.S. Pat. No. 4,080,325 appear to be column 1, lines 55-68, as well as the equation noted at column 2. The optimum pH was 5.5 to give the desired 6-hydroxymethylpteridine isomer used in the reaction. The relationship of the unwanted isomers is shown in the equation at column 2, lines 40-50. It was found that the reaction time from the parameters given in the patent might be reduced to 3-6 hours and yields increased to 60-75% of the desired isomer 2,4-diamino-6-hydroxymethylpteridine. Reaction pH is lowered from about 5.4 to 3.5 or optimally 3.0. The reaction is complete in 3-6 hours and the yield is 60-65% with an isomer ratio (2,4-diamino-6-hydroxymethylpteridine/2,4-diamino-7-hydroxymethylpteridine) of approximately 20:1. Comparison aeration with air instead of oxygen at a comparable pH, say 3.5, has been shown to yield an abundance of 2,4-diamino-6-methylpteridine rather than the desired 2,4-diamino-6-hydroxymethylpteridine.
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Synthesis routes and methods II

Procedure details

reacting tetraaminopyrimidinehydrochloride with dihydroxyacetone in the presence of air and water and at a pH in the range of 5.5±0.2 to give 2,4-diamino-6-hydroxymethylpteridine;
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Synthesis routes and methods III

Procedure details

A solution of 128 grams of sodium acetate, 136 grams of bisulphite addition product of 1,3-dihydroxyacetone (free of methyl glyoxal) and 46 grams of cysteine hydrochloride in 390 ml water was prepared at room temperature in a 2 liter three-necked flask fitted with a stirrer, an air-bubbling system and a dropping funnel. To this solution, the 400 ml of the previously prepared solution of 2,4,5,6-tetraaminopyrimidine dihydrochloride were added with energic stirring and air-bubbling. A solution of 8 g of selenium dioxide dissolved in the minimum amount of water was made. Half of this solution was added to the reaction mixture immediately after the addition of the tetraaminopyrimidine solution and the other half 4-7 hours later.
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Synthesis routes and methods IV

Procedure details

A three-step process is provided for preparing the L,D and DL isomers of N[p-{[(2,4-diamino-6-pteridyl)-methyl]N10 -methylamino}-benzoyl]-glutamic acid. The first step produces: 2,4-diamino-6-hydroxymethyl pteridine by condensation in a buffered aqueous media of 2,3,4,5-tetraminopyrimidine dihydrochloride with the bisulphite addition product of 1,3-dihydroxyacetone in the presence of cysteine as catalyst and using selenium dioxide and a continuous air bubbling as oxidation agents. In the next step, 2,4-diamino-6-halomethylpteridine is obtained by halogenation of the previously obtained 2,4-diamino-6-hydroxymethylpteridine in an inert media with a halogenation agent such as thionyl chloride, in the presence of a basic catalyst such as pyridine or triethylamine. In the third step, N[p-{[(2,4-diamino-6-pteridyl)-methyl]-N10 -methylamino}-benzoyl-]-glutamic acid is produced by condensation of the 2,4-diamino-6-halomethylpteridine with N[p-(N-methylamino)-benzoyl]-glutamic acid at pH 3-4 in an aqueous buffered solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Diaminopteridin-6-yl)methanol
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(2,4-Diaminopteridin-6-yl)methanol
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(2,4-Diaminopteridin-6-yl)methanol
Reactant of Route 4
(2,4-Diaminopteridin-6-yl)methanol
Reactant of Route 5
(2,4-Diaminopteridin-6-yl)methanol
Reactant of Route 6
(2,4-Diaminopteridin-6-yl)methanol

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